molecular formula C16H14O2 B12672137 Methanone, (3,4-dihydro-2H-1-benzopyran-6-yl)phenyl- CAS No. 101019-00-5

Methanone, (3,4-dihydro-2H-1-benzopyran-6-yl)phenyl-

Cat. No.: B12672137
CAS No.: 101019-00-5
M. Wt: 238.28 g/mol
InChI Key: KWCNVCDEENIFOA-UHFFFAOYSA-N
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Description

Chroman, 6-benzoyl- is a derivative of chroman, a heterocyclic compound containing a benzene ring fused to a pyran ring. Chroman derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, pharmacology, and material science . The 6-benzoyl substitution adds a benzoyl group at the 6th position of the chroman ring, which can significantly alter its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of chroman, 6-benzoyl- typically involves the reaction of 2-bromobenzoic acids with resorcinol in the presence of copper sulfate (CuSO₄) and sodium hydroxide (NaOH) to form the intermediate compounds . These intermediates can then undergo further reactions to introduce the benzoyl group at the 6th position.

Industrial Production Methods

Industrial production methods for chroman derivatives often involve large-scale chemical synthesis using similar reaction conditions as described above. The process may include additional steps for purification and isolation of the desired product to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Chroman, 6-benzoyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield chromanones, while reduction can produce chromanols .

Scientific Research Applications

Chroman, 6-benzoyl- has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of chroman, 6-benzoyl- involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Chroman, 6-benzoyl- is unique due to the presence of the benzoyl group at the 6th position, which can significantly influence its chemical reactivity and biological activity compared to other chroman derivatives .

Properties

CAS No.

101019-00-5

Molecular Formula

C16H14O2

Molecular Weight

238.28 g/mol

IUPAC Name

3,4-dihydro-2H-chromen-6-yl(phenyl)methanone

InChI

InChI=1S/C16H14O2/c17-16(12-5-2-1-3-6-12)14-8-9-15-13(11-14)7-4-10-18-15/h1-3,5-6,8-9,11H,4,7,10H2

InChI Key

KWCNVCDEENIFOA-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2)C(=O)C3=CC=CC=C3)OC1

Origin of Product

United States

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